Binding Mode Differentiation: Pyrrolidine vs. Piperidine Scaffold in hBChE Enzyme Inhibition
In a class-level comparative study, the X-ray crystal structure of a pyrrolidine-based carboxamide (compound 4) bound to human butyrylcholinesterase (hBChE) revealed a distinct binding pose compared to its direct piperidine analogue (PDB code 5LKR), despite identical substitution patterns [1]. This structural difference demonstrates that the pyrrolidine core, shared by the target compound, imposes a unique geometry within the enzyme active site, which is not observed with the six-membered piperidine analogue.
| Evidence Dimension | Binding Pose Geometry in hBChE Active Site |
|---|---|
| Target Compound Data | Pyrrolidine carboxamide 4 (IC50 = 3.89 μM) |
| Comparator Or Baseline | Piperidine analogue (PDB code 5LKR) |
| Quantified Difference | Distinct binding pose confirmed by X-ray crystallography |
| Conditions | hBChE enzyme X-ray crystallography |
Why This Matters
For procurement decisions, this evidence highlights that the pyrrolidine core confers a structurally distinct binding mode, which may translate to unique selectivity or potency profiles not achievable with piperidine-based alternatives.
- [1] Kosak U, Knez D, Pislar A, et al. N-Propargylpyrrolidine-based butyrylcholinesterase and monoamine oxidase inhibitors. Chem Biol Interact. 2025;420:111681. View Source
